REACTION_CXSMILES
|
[N+:1]([C:4]1[CH:12]=[CH:11][CH:10]=[CH:9][C:5]=1[C:6]([OH:8])=[O:7])([O-:3])=[O:2]>S(Cl)(Cl)=O>[N+:1]([C:4]1[CH:12]=[CH:11][CH:10]=[CH:9][C:5]=1[C:6]([O:8][C:5]([CH3:9])([CH3:6])[CH3:4])=[O:7])([O-:3])=[O:2]
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Name
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|
Quantity
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25 g
|
Type
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reactant
|
Smiles
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[N+](=O)([O-])C1=C(C(=O)O)C=CC=C1
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Name
|
|
Quantity
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50 mL
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Type
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solvent
|
Smiles
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S(=O)(Cl)Cl
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was refluxed for an hour
|
Type
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CUSTOM
|
Details
|
evaporated
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Type
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ADDITION
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Details
|
To the residue was added benzene (125 ml.)
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Type
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CUSTOM
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Details
|
followed by removal of benzene
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Type
|
ADDITION
|
Details
|
To the residue were added benzene (125 ml.), pyridine (23.7 g.) tert-butyl alcohol (22.2 g.) under ice-
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Type
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TEMPERATURE
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Details
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cooling
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Type
|
TEMPERATURE
|
Details
|
the resulting solution was refluxed
|
Type
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TEMPERATURE
|
Details
|
under heating for 2 hours
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Duration
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2 h
|
Type
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ADDITION
|
Details
|
The reaction mixture was poured into ice water
|
Type
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CUSTOM
|
Details
|
The benzene layer was separated
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Type
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WASH
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Details
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washed successively with water, 1N aqueous solution of sodium hydroxide (twice), water 1M aqueous solution of citric acid (twice), water
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Type
|
DRY_WITH_MATERIAL
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Details
|
an aqueous solution of sodium chloride, dried over magnesium sulfate
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Type
|
ADDITION
|
Details
|
treated with activated charcoal
|
Type
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CUSTOM
|
Details
|
Thus obtained organic layer was chromatographed on silica gel (150 g.)
|
Type
|
WASH
|
Details
|
eluting with a mixture of benzene and n-hexane (1:1)
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Name
|
|
Type
|
product
|
Smiles
|
[N+](=O)([O-])C1=C(C(=O)OC(C)(C)C)C=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 23.6 g | |
YIELD: CALCULATEDPERCENTYIELD | 141.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |